molecular formula C11H20N2OS2 B14677097 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea CAS No. 33024-67-8

1-Cyclohexyl-3-(1,3-dithian-5-yl)urea

Cat. No.: B14677097
CAS No.: 33024-67-8
M. Wt: 260.4 g/mol
InChI Key: WPGWJFXWFYDTLR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is a chemical compound with the molecular formula C11H20N2OS2 It is characterized by the presence of a cyclohexyl group and a dithianyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dithiane-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The dithianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithianyl group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyclohexyl-3-(1,3-dithian-5-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexyl and dithianyl groups may contribute to the compound’s overall stability and reactivity, affecting its interactions with enzymes and receptors.

Comparison with Similar Compounds

    1-Cyclohexyl-3-(3,5-xylyl)urea: Similar in structure but with different substituents on the urea moiety.

    1-Cyclohexyl-3-(1,3-dioxolan-5-yl)urea: Contains a dioxolane ring instead of a dithiane ring.

    1-Cyclohexyl-3-(1,3-dithian-2-yl)urea: Similar but with the dithianyl group attached at a different position.

Uniqueness: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is unique due to the specific positioning of the dithianyl group, which may influence its chemical reactivity and biological activity. The combination of the cyclohexyl and dithianyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

33024-67-8

Molecular Formula

C11H20N2OS2

Molecular Weight

260.4 g/mol

IUPAC Name

1-cyclohexyl-3-(1,3-dithian-5-yl)urea

InChI

InChI=1S/C11H20N2OS2/c14-11(12-9-4-2-1-3-5-9)13-10-6-15-8-16-7-10/h9-10H,1-8H2,(H2,12,13,14)

InChI Key

WPGWJFXWFYDTLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CSCSC2

Origin of Product

United States

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